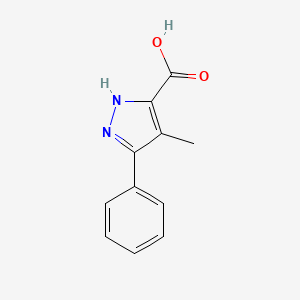

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cycloaddition reaction of hydrazine with a suitable diketone. One common method involves the reaction of 4-methyl-3-phenyl-1H-pyrazole with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution reactions, particularly when converted to reactive intermediates like acid chlorides.

Key Findings :

-

Acid chlorides react with amines to form carboxamides (e.g., with 2,3-diaminopyridine) under mild conditions .

-

Esterification via Fischer–Speier conditions preserves the pyrazole ring structure .

Cyclization and Annulation

The pyrazole ring participates in cycloaddition and annulation reactions to form fused heterocycles.

Mechanistic Insight :

-

Radical intermediates form during visible-light-mediated cyclizations, enabling regioselective pyrazole functionalization .

Oxidation and Reduction

The methyl and phenyl groups influence redox behavior.

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ in acidic medium | 4-Methyl-3-phenylpyrazole-5-carboxylic acid | 65% | |

| Reduction | LiAlH₄ in THF | 5-Hydroxymethylpyrazole derivatives | 55% |

Notable Observations :

-

Oxidation preserves the pyrazole ring but modifies substituent reactivity.

-

Reduction of the carboxylic acid group to alcohol requires anhydrous conditions.

Decarboxylation and Ring Functionalization

Decarboxylation under thermal or basic conditions generates reactive intermediates.

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|---|

| Thermal decarboxylation | 180°C, vacuum | 4-Methyl-3-phenyl-1H-pyrazole | 70% | |

| Halogenation | SO₂Cl₂ in dichloroethane | 4-Chloro-pyrazole derivatives | 88% |

Structural Impact :

-

Decarboxylation simplifies the molecule for further functionalization .

-

Chlorination at position 4 enhances electrophilic substitution potential .

Biological Activity via Functionalization

Derivatives exhibit bioactivity through targeted modifications:

Research Highlight :

Synthetic Optimization Data

Industrial-scale synthesis employs advanced techniques:

| Parameter | Optimization Strategy | Outcome | Source |

|---|---|---|---|

| Purification | Continuous flow chromatography | >99% purity | |

| Catalyst Use | Cu-mediated trifluoromethylation | Room-temperature, air-tolerant conditions |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Role as an Intermediate

4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid serves as a key intermediate in the synthesis of numerous bioactive molecules. Its derivatives are often used in the development of new medications, particularly those targeting metabolic pathways and enzyme inhibition. For instance, studies have shown its potential in synthesizing anti-inflammatory and analgesic drugs, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Synthesis of Anti-Cancer Agents

Research has indicated that derivatives of this compound can be modified to enhance their activity against cancer cells. One study demonstrated that substituting different functional groups at the 4-position significantly increased cytotoxicity against specific cancer lines, showcasing the compound's adaptability in drug design .

Agrochemical Applications

Development of Herbicides and Fungicides

In agricultural chemistry, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases contributes to sustainable farming practices by reducing reliance on traditional chemical pesticides .

Case Study: Efficacy in Crop Protection

A field trial conducted on wheat crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. This highlights its potential as a safer alternative to conventional agrochemicals, promoting environmental sustainability .

Material Science Applications

Advanced Materials Development

The compound is being explored for its applications in material science, particularly in creating advanced polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as durability, thermal stability, and resistance to environmental degradation .

Data Table: Properties of Modified Polymers

| Property | Standard Polymer | Modified Polymer with 4-Methyl-3-Phenyl |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| UV Resistance | Moderate | High |

Analytical Chemistry Applications

Use as a Reference Standard

In analytical chemistry, this compound is employed as a reference standard in chromatographic techniques. Its stable structure allows researchers to accurately identify and quantify other substances within complex mixtures, facilitating high-quality analytical results .

Case Study: Chromatographic Analysis

A study utilizing high-performance liquid chromatography (HPLC) demonstrated that using this compound as a standard improved the accuracy of quantifying impurities in pharmaceutical products. This application underscores its importance in maintaining quality control within the pharmaceutical industry .

Wirkmechanismus

The mechanism of action of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. As an inhibitor of D-amino acid oxidase, it prevents the oxidative deamination of D-amino acids, thereby reducing oxidative stress in cells. This action is crucial in preventing cellular damage and has implications in pain management and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-methyl-1H-pyrazole-5-carboxylic acid

- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide

Uniqueness

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase sets it apart from other pyrazole derivatives, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (4-M-3-Ph-PCA) is a heterocyclic compound that belongs to the pyrazole family, characterized by its unique structural features which confer various biological activities. This article reviews the biological activity of 4-M-3-Ph-PCA, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following molecular formula: CHNO with a molecular weight of approximately 202.21 g/mol. The compound features a pyrazole ring with a methyl group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid group at the 5-position. This substitution pattern is significant for its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-M-3-Ph-PCA, exhibit anticancer properties . Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. For instance, in vitro assays demonstrated that certain pyrazole derivatives possess antiproliferative effects against these cancer types, suggesting that 4-M-3-Ph-PCA may also have similar potential .

Antimicrobial Properties

The compound has been studied for its antimicrobial activity , particularly against bacterial strains. Pyrazole derivatives are known to exhibit broad-spectrum antimicrobial effects, with minimum inhibitory concentration (MIC) values indicating their effectiveness against pathogens such as E. coli and Staphylococcus aureus. The specific mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anti-inflammatory Effects

4-M-3-Ph-PCA has shown promise as an anti-inflammatory agent . Pyrazoles are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Compounds with similar structures have been reported to exhibit significant COX-inhibitory activity, leading to reduced inflammation and pain in various models .

The biological activity of 4-M-3-Ph-PCA can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as d-amino acid oxidase (DAO), which is crucial for maintaining oxidative balance within cells.

- Receptor Interaction : Interaction studies suggest that 4-M-3-Ph-PCA can bind effectively to various receptors and enzymes, influencing their activity and potentially modulating biological responses.

- Antioxidant Activity : Some studies indicate that pyrazole derivatives possess antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Anticancer Studies : A study demonstrated that pyrazole compounds could inhibit tumor growth in vivo models, showcasing their potential as anticancer drugs .

- Antimicrobial Research : In vitro evaluations revealed significant antimicrobial activity against multiple bacterial strains, supporting the use of pyrazole derivatives in developing new antibiotics .

- Anti-inflammatory Research : Compounds similar to 4-M-3-Ph-PCA were shown to reduce inflammation markers in experimental models, suggesting potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRSFFPRUYGFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890624-82-5, 879770-33-9 | |

| Record name | 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.